Thermodynamic Stability: SSF2 vs. FSSF
Difluorodisulfane (FSSF) spontaneously isomerizes to thiothionyl fluoride (SSF2) at room temperature, with the largest observed first-order half-life for the FSSF gas being 4.7 hours at 21.8 ± 0.3 °C, whereas SSF2 remains stable indefinitely under identical conditions [1]. This isomerization is further catalyzed by trace hydrogen fluoride (HF) and boron trifluoride (BF3), accelerating the conversion to SSF2 [2]. DFT calculations confirm SSF2 is the thermodynamically more stable isomer with a lower ground-state energy [3].
| Evidence Dimension | Thermodynamic stability (half-life at room temperature) |
|---|---|
| Target Compound Data | Stable indefinitely at room temperature (no spontaneous decomposition observed) |
| Comparator Or Baseline | Difluorodisulfane (FSSF): first-order half-life of 4.7 hr at 21.8 ± 0.3 °C |
| Quantified Difference | SSF2 exhibits indefinite stability versus FSSF which degrades with t1/2 ≈ 4.7 hr |
| Conditions | Gas-phase measurement at 21.8 ± 0.3 °C, catalyzed by trace HF and BF3 |
Why This Matters
This stability differential is decisive for procurement: SSF2 can be stored and handled as a consistent, compositionally stable reagent, whereas FSSF-containing material evolves continuously in storage, introducing uncontrolled variability in experimental outcomes.
- [1] Brown RD, Pez GP. Synthesis, chemical properties, and U.V. spectra of thio-thionyl fluoride and difluorodisulphane. Australian Journal of Chemistry. 1967;20:2305-2313. View Source
- [2] Brown RD, Pez GP. Synthesis, chemical properties, and U.V. spectra of thio-thionyl fluoride and difluorodisulphane. Australian Journal of Chemistry. 1967;20:2305-2313. View Source
- [3] Ball DW. Heats of formation and vibrational spectra of two isomers of S2F2. G2, G3, and CBS-QB3 calculations. Journal of Molecular Structure: THEOCHEM. 2004;681(1-3):1-7. View Source
